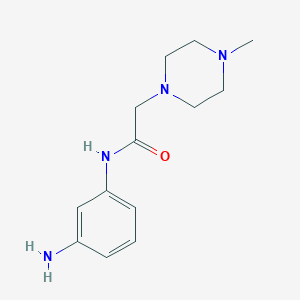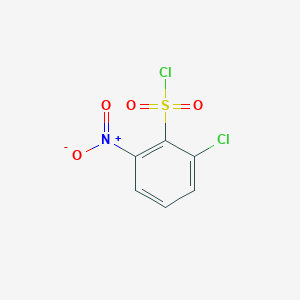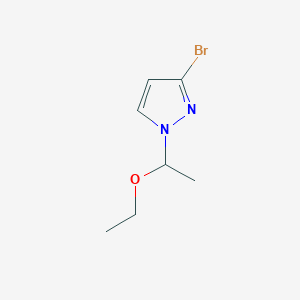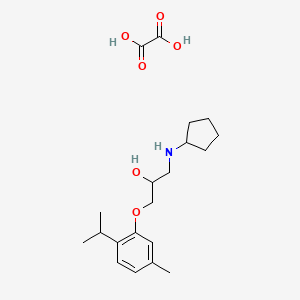
5-(cinnamyloxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(cinnamyloxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is also known as PAC-1, and it has been found to have anticancer properties.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has led to the synthesis of various cinnamide derivatives, including compounds with structures related to 5-(cinnamyloxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one. These compounds have been characterized through IR spectra, High-resolution mass spectra, 1H NMR spectra, and 13C NMR spectra. Crystal structures of these compounds were studied using single-crystal X-ray diffraction, revealing complex molecular interactions and infinite X-shaped 1-D polymeric chains structure in some cases. Hirshfeld surface analysis further demonstrated the presence of intermolecular interactions, suggesting their potential for various applications in materials science and pharmacology (Zhong et al., 2018).
Anticonvulsant and Neuroprotective Properties
New kojic acid derivatives, structurally similar to the queried compound, have been synthesized as potential anticonvulsant compounds. Their anticonvulsant activities were examined through maximal electroshock (MES) and subcutaneous Metrazol (scMet) induced seizure tests, indicating that certain compounds exhibit significant anticonvulsant activities without neurotoxicity, highlighting their therapeutic potential against epilepsy and related neurological disorders (Aytemi̇r et al., 2010).
Antimicrobial Activities
Several novel 1,2,4-triazole derivatives have been synthesized and tested for their antimicrobial activities. These compounds, bearing structural resemblances to the target molecule, showed good to moderate activities against various test microorganisms. This suggests their potential use in developing new antimicrobial agents to combat resistant bacterial strains (Bektaş et al., 2010).
Dopamine Receptor Partial Agonists
Research into the development of G protein-biased dopaminergics has led to the synthesis of compounds with the 1,4-disubstituted aromatic piperazine structure, which have shown high-affinity partial agonism at dopamine D2 receptors. These compounds, including derivatives of the initial chemical structure, have demonstrated potential as novel therapeutics for psychiatric disorders such as schizophrenia (Möller et al., 2017).
Anticonvulsant and Antimicrobial Properties
Further studies on 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives have shown promising anticonvulsant and antimicrobial activities. These studies highlight the potential for compounds with this core structure to be developed into new therapeutic agents for treating seizures and infectious diseases (Aytemi̇r et al., 2004).
Propriétés
IUPAC Name |
2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-5-[(E)-3-phenylprop-2-enoxy]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4/c1-30-25-12-6-5-11-23(25)28-15-13-27(14-16-28)19-22-18-24(29)26(20-32-22)31-17-7-10-21-8-3-2-4-9-21/h2-12,18,20H,13-17,19H2,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVFRZGUNLDUMA-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)C(=CO3)OC/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(cinnamyloxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-5-[(mesitylsulfonyl)amino]-6-piperazin-1-ylnicotinamide](/img/structure/B3008092.png)
![2-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3008093.png)

![4-[4-(3-Methylphenyl)-5-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1,2,4-triazol-3-yl]morpholine;phosphoric acid](/img/structure/B3008096.png)


![N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)thiophene-2-sulfonamide](/img/structure/B3008103.png)



![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B3008109.png)


